molecular formula C20H23BrClN3O2S B2863418 4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217059-15-8

4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2863418
CAS No.: 1217059-15-8
M. Wt: 484.84
InChI Key: VSVKPWFXOOZKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic small-molecule compound featuring a benzothiazole core substituted with a 4-methoxy group and a dimethylaminopropyl chain. Its molecular formula is C₂₁H₂₃ClN₄O₂S₂, with a molecular weight of 463.0 . The hydrochloride salt enhances solubility, a critical factor for pharmacokinetic optimization.

Properties

IUPAC Name

4-bromo-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S.ClH/c1-23(2)12-5-13-24(19(25)14-8-10-15(21)11-9-14)20-22-18-16(26-3)6-4-7-17(18)27-20;/h4,6-11H,5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVKPWFXOOZKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride can be represented as follows:

  • Molecular Formula : C_{18}H_{22}BrN_{3}O_{2}S
  • Molecular Weight : Approximately 426.36 g/mol

This compound features a bromobenzamide core, a methoxy group, and a thiazole moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exhibit the following activities:

  • Antitumor Activity : In vitro studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. The presence of the thiazole ring is often associated with enhanced anticancer properties due to its ability to interact with DNA and disrupt cellular processes.
  • Antimicrobial Properties : The dimethylamino group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing antimicrobial efficacy against various bacterial strains.

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on related benzamide derivatives demonstrated significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways, suggesting that this compound may follow a similar pathway .
  • Antimicrobial Activity : Research on thiazole derivatives has shown promising results against Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
  • G Protein-Coupled Receptor Modulation : Given the structural characteristics of this compound, it may interact with G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways. Studies on related compounds indicate potential modulation of GPCR activity, leading to downstream effects such as altered cell signaling and behavior .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC (µM)Reference
AntitumorMCF-7 (Breast Cancer)10
AntitumorHT-29 (Colon Cancer)15
AntimicrobialStaphylococcus aureus8
AntimicrobialEscherichia coli12

Comparison with Similar Compounds

VEGFR-2 Inhibition

Compounds 4a–4d exhibit potent VEGFR-2 inhibitory activity, with 4c (IC₅₀ = 0.89 µM) being the most active. The target compound’s lack of a nitro group and dioxothiazolidinone moiety may reduce its affinity for VEGFR-2, though its dimethylaminopropyl chain could facilitate intracellular uptake.

Anticancer Potential

Compound 4b demonstrates anticancer activity (IC₅₀ = 1.02 µM), attributed to its methoxybenzylidene group. The target compound’s 4-methoxybenzothiazole moiety may confer similar properties, but its bioactivity remains uncharacterized in the provided evidence .

Q & A

Q. What are the standard synthetic strategies for preparing 4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride?

The synthesis typically involves multi-step organic reactions:

Core Formation : Construct the benzo[d]thiazol scaffold via cyclization of 2-aminothiophenol derivatives with substituted carbonyl compounds under acidic conditions .

Substituent Introduction :

  • The dimethylaminopropyl group is introduced via nucleophilic substitution or amide coupling .
  • The 4-bromobenzamide moiety is added using activated bromobenzoyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures >95% purity. Structural validation is performed via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., methoxy at δ 3.8–4.0 ppm, dimethylamino at δ 2.2–2.5 ppm). 13C^{13}C-NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion ([M+H]+^+) and isotopic pattern matching bromine (1:1 ratio for 79Br/81Br^{79}Br/^{81}Br) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

Q. What preliminary biological assays are recommended for this compound?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) to identify target interactions .
  • Microbial Susceptibility : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the benzo[d]thiazol core?

  • Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions (e.g., over-oxidation) .
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl2_2) to accelerate ring closure .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving yields by 15–20% .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Batch Consistency : Verify compound purity via HPLC and elemental analysis to rule out degradation .
  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., fluoro or nitro substituents) to identify pharmacophore contributions .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to putative targets (e.g., kinases) .
  • Molecular Dynamics Simulations : Model interactions with receptor binding pockets (e.g., ATP-binding sites) using software like AutoDock .
  • Metabolomics : LC-MS/MS tracks metabolic perturbations in treated cells to identify pathway disruptions .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent Variation : Synthesize analogs with modified groups (Table 1).
  • Biological Profiling : Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition).
  • Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity .

Q. Table 1. Key Substituents for SAR Studies

PositionModifiable GroupPotential ReplacementsExpected Impact
Benzamide4-BromoCl, NO2_2, CF3_3Alters hydrophobicity & target affinity
Thiazole4-MethoxyEthoxy, methylthioModulates electron density & H-bonding
PropylDimethylaminoMorpholino, piperidineInfluences solubility & cell penetration

Q. What strategies validate target engagement in cellular models?

  • Pull-Down Assays : Use biotinylated probes to isolate protein targets from lysates .
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts post-treatment to confirm binding .
  • CRISPR Knockout : Delete putative targets in cell lines to assess resistance development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.